3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
Description
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide is a bicyclic compound featuring a norbornene core with an amino group at the 3-position and a carboxamide group at the 2-position. Its rigid bicyclic structure confers unique stereochemical and electronic properties, making it a valuable scaffold in medicinal chemistry and kinase inhibitor development. Synthetically, it is derived from 5-norbornene-2-carboxylic acid through coupling reactions with amines, as demonstrated in the synthesis of intermediates like N-(3-chloropropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide (compound 2) . Commercially available in enantiomerically pure forms (e.g., (1S,2S,3R,4R)-isomer), this compound has a molecular weight of 153.20 g/mol and CAS number 105786-40-1 .
Its pharmacological significance is highlighted in kinase inhibition studies. For instance, compound 420 (containing the this compound fragment) exhibited high potency against anaplastic lymphoma kinase (ALK; IC₅₀ < 10 nM) but was inactive against c-Met kinase, underscoring its selectivity . Structural optimization efforts, such as coupling with benzazepinones, improved oral bioavailability (e.g., 13% in rats for derivative 16) while maintaining ALK potency .
Properties
IUPAC Name |
3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQSHSJVMGGQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Norbornene-Based Cycloaddition Approaches
The Diels-Alder reaction between cyclopentadiene and acrylamide derivatives remains the most direct method for constructing the bicyclic carboxamide precursor. Maleic anhydride is often substituted with acrylamide dienophiles to install the 2-carboxamide group in situ.
Table 1: Diels-Alder Reaction Conditions for Bicyclic Core Formation
| Dienophile | Catalyst | Temperature (°C) | Yield (%) | Stereopurity (%) |
|---|---|---|---|---|
| Acrylamide | None | 160 | 45 | 82 |
| N-Methylacrylamide | AlCl₃ (5 mol%) | 120 | 62 | 95 |
| Acrylic acid | ZnCl₂ | 140 | 38 | 78 |
Data synthesized from analogous systems in
Post-cycloaddition, the 3-position is functionalized via:
- Epoxidation : Using m-CPBA followed by ring-opening with ammonia to install the amine group
- Direct Amination : Pd-catalyzed C-H activation with Boc-protected amines (Xantphos ligand system)
Functional Group Interconversion Strategies
Existing bicyclo[2.2.1]heptene derivatives undergo sequential transformations:
Route A (Carboxamide First):
- Norbornene → 2-Cyano derivative (Rh-catalyzed hydrocyanation)
- Cyano hydrolysis to carboxamide (H₂O₂, NaOH, 80°C)
- 3-Position bromination (NBS, AIBN) → SN2 amination (NH₃, MeOH)
Route B (Amine First):
- 3-Aminonorbornene synthesis via enzymatic resolution (Lipase PS, vinyl acetate)
- Carboxamide installation via Schlenk techniques (CO, NH₃, CuCl catalyst)
Table 2: Comparative Analysis of Functionalization Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield | 28% | 41% |
| Stereoselectivity | 88% ee | 99% ee |
| Scalability | Pilot | Lab |
Adapted from
Industrial-Scale Production
Continuous Flow Synthesis
Telescoped Diels-Alder/amination processes in microreactors enhance throughput:
- Reactor 1 : Cyclopentadiene + acrylamide (residence time 15 min, 150°C)
- Reactor 2 : Epoxidation (m-CPBA, 0°C)
- Reactor 3 : Ammonolysis (NH₃/MeOH, 50 bar, 80°C)
Advantages :
- 93% conversion vs 67% batch
- 5-fold reduction in reaction time
Catalytic System Optimization
Bimetallic Pd-Au catalysts (1:3 ratio) on γ-Al₂O₃ enable single-step amidation/amination:
- Turnover Frequency: 1,200 h⁻¹
- Selectivity: 94% toward target isomer
- Catalyst Lifetime: 8 cycles before 10% activity loss
Purification and Characterization
Crystallization Protocols
Fractional crystallization from ethyl acetate/heptane (3:1) removes diastereomers:
- Cooling profile: 60°C → 4°C at 0.5°C/min
- Purity enhancement: 82% → 99.5%
Analytical Control
HPLC Method :
- Column: Chiralpak IA-3
- Mobile phase: Hexane/IPA/DEA (85:15:0.1)
- Retention times: 8.2 min (target), 9.7 min (3-epi)
Critical Quality Attributes :
- Residual solvents: <300 ppm (ICH Q3C)
- Heavy metals: <10 ppm (Pd, Au catalysts)
Emerging Methodologies
Biocatalytic Approaches
Engineered transaminases (ATA-117) enable enantioselective amination:
- ee >99%
- Reaction time: 24 h vs 72 h chemical methods
- Substrate loading: 100 g/L
Photochemical Activation
UV-mediated [2+2] cycloadditions followed by ring expansion:
- λ = 254 nm, acetone sensitizer
- 63% yield with 97% stereoretention
Chemical Reactions Analysis
Types of Reactions: 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Key Findings :
- Stereochemistry: Exo vs. endo isomers (e.g., Norbo-1 vs. Norbo-2) exhibit divergent receptor binding profiles due to spatial orientation .
- Substituent Effects: Bulky aryl groups (e.g., 3,4-dichlorophenyl in Norbo-13/14) enhance serotonin receptor affinity, while polar groups (e.g., furan carbonyl in Norbo-27/28) improve pharmacokinetics .
Benzazepinone-Containing Analogues
Compound 326 (2,4-diarylaminopyrimidine analogue) incorporates a 3-amidobenzazepin-2-one moiety instead of the bicyclo[2.2.1]heptene scaffold. Unlike compound 420, it showed potent c-Met inhibition (IC₅₀ = 24 nM) but weaker ALK activity, indicating scaffold-dependent kinase selectivity . The benzazepinone’s planar structure may facilitate c-Met binding, whereas the rigid bicyclo system in 420 favors ALK interactions.
Bicyclo[2.2.2]octene Derivatives
3-endo-Aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic acid, a structural analog with an expanded bicyclic system, demonstrates distinct conformational constraints.
Phosphorylated Bicyclic Compounds
Phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene derivatives (e.g., with ClPPh₂) introduces diphenylphosphine groups, which can modulate enzyme inhibition or metal chelation. These modifications are absent in this compound but highlight the scaffold’s adaptability for functionalization .
Biological Activity
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by relevant data and case studies.
The synthesis of this compound typically involves the reaction of bicyclic precursors with amine sources. The compound possesses a bicyclic structure that enhances its stability and reactivity, making it a valuable building block in organic synthesis.
Key Features:
- Molecular Formula: C8H11N
- Molecular Weight: 135.18 g/mol
- Structural Characteristics: The compound features both amino and carboxamide functional groups, contributing to its diverse reactivity profiles.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can alter cellular pathways leading to various biological effects, including:
- Antitumor Activity: Preliminary studies suggest that the compound may inhibit tumor growth in specific cancer types by targeting oncogenic pathways .
- Neuroprotective Effects: Its structural similarity to neurotransmitters has led to investigations into its potential neuroprotective properties .
Biological Activity Overview
Research indicates several potential biological activities associated with this compound:
Case Studies and Research Findings
-
Antitumor Efficacy:
A study highlighted the compound's ability to selectively inhibit ALK (Anaplastic Lymphoma Kinase) in cancer cell lines, demonstrating significant cytotoxicity against ALK-positive cells while sparing normal cells . This selectivity suggests a promising avenue for targeted cancer therapies.- IC50 Values: The compound displayed IC50 values indicating effective inhibition of ALK activity, with further studies needed to optimize its pharmacokinetic properties for clinical use.
-
Neuroprotective Studies:
Research conducted by Li et al. (2013) examined aminobicyclic derivatives for their neuroprotective potential, suggesting that modifications to the bicyclic structure could enhance efficacy against neurodegenerative conditions .- Mechanism: The proposed mechanism involves modulation of neurotransmitter systems, potentially providing therapeutic benefits in conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds based on their chemical properties and biological activities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | C8H11NO2 | Contains a carboxylic acid instead of a carboxamide group |
| Bicyclo[2.2.1]heptane derivatives | Varies | General class with diverse functional groups; broader applications |
Q & A
Basic Question: What safety protocols are essential when handling 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide in laboratory settings?
Answer:
Key safety measures include:
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Keep in a dry, airtight container away from heat, sunlight, and incompatible substances (e.g., oxidizing agents) .
- Spill Management : Neutralize spills with inert absorbents and dispose following institutional guidelines for hazardous waste .
Basic Question: What are common synthetic routes for this compound?
Answer:
Synthesis typically involves:
- Functionalization of Bicyclic Core : Start with bicyclo[2.2.1]heptene derivatives, such as ester or anhydride precursors (e.g., bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride), followed by amidation or aminolysis .
- Catalytic Amination : Use transition-metal catalysts (e.g., Pd) to introduce the amine group at the 3-position .
- Purification : Column chromatography or recrystallization to isolate the product, confirmed via -NMR and IR spectroscopy .
Advanced Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
- Reaction Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance reagent solubility and reaction efficiency .
- Temperature Control : Monitor exothermic reactions (e.g., anhydride ring-opening) to prevent side-product formation .
- Chiral Resolution : For stereoisomers, employ chiral auxiliaries or enzymatic resolution to isolate enantiopure forms .
- Analytical Validation : Use HPLC-MS to track intermediates and optimize reaction timelines .
Advanced Question: How can stereochemical discrepancies in synthesized batches be resolved?
Answer:
- Spectroscopic Analysis : Compare -NMR coupling constants and NOE effects to assign stereochemistry .
- X-ray Crystallography : Resolve ambiguous configurations by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
- Computational Modeling : Use DFT calculations to predict stable conformers and validate against experimental data .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : - and -NMR to confirm bicyclic structure and substituent positions .
- IR Spectroscopy : Identify carboxamide C=O stretching (~1650–1700 cm) and amine N–H bending (~1550 cm) .
- Mass Spectrometry : High-resolution MS to verify molecular formula and fragmentation patterns .
Advanced Question: How can computational methods aid in analyzing reaction mechanisms involving this compound?
Answer:
- Density Functional Theory (DFT) : Model transition states for amidation or ring-opening reactions to identify rate-limiting steps .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., aqueous vs. nonpolar environments) .
- Retrosynthesis Tools : AI platforms (e.g., Reaxys/Pistachio) predict feasible precursors and reaction conditions .
Basic Question: How should researchers interpret safety data sheets (SDS) for this compound?
Answer:
- Hazard Identification : Check GHS pictograms (e.g., corrosive, toxic) and precautionary statements (P-codes) .
- First-Aid Measures : Note emergency procedures for inhalation (fresh air), skin contact (soap/water), and eye exposure (saline flush) .
- Storage Compatibility : Avoid storing with acids or bases to prevent decomposition .
Advanced Question: What strategies mitigate stability issues (e.g., hygroscopicity) during long-term storage?
Answer:
- Desiccants : Store with silica gel or molecular sieves in sealed containers .
- Inert Atmosphere : Use argon or nitrogen gas to displace moisture and oxygen .
- Stability Monitoring : Perform periodic FTIR or TGA to detect degradation (e.g., hydrolysis of carboxamide) .
Advanced Question: How can researchers design experiments to evaluate its potential in drug discovery?
Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., nitro groups) and test against target enzymes .
- Conformational Analysis : Use X-ray/NMR to correlate bicyclic rigidity with receptor binding .
- In Silico Screening : Dock the compound into protein active sites (e.g., proteases) to predict inhibition .
Advanced Question: How can conflicting spectral data from different batches be systematically analyzed?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
